Cas no 83261-26-1 (3-Methoxy-5-methylthiophene-2-carboxylic acid)

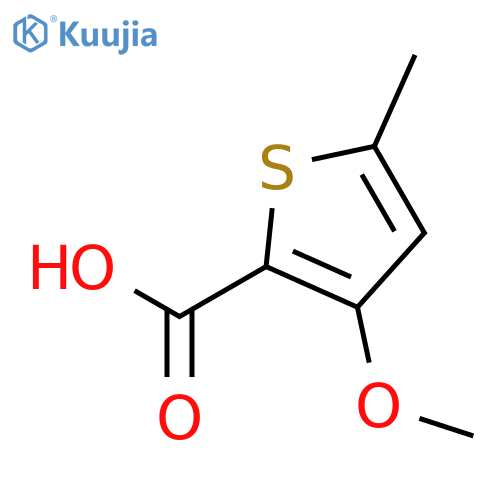

83261-26-1 structure

商品名:3-Methoxy-5-methylthiophene-2-carboxylic acid

3-Methoxy-5-methylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-5-methylthiophene-2-carboxylic acid

- 3-METHOXY-5-METHYL-2-THIOPHENECARBOXYLIC ACID

- 3-methoxy-5-methyl-2-thiophenecarboxylic acid(SALTDATA: FREE)

- 83261-26-1

- CS-0455962

- 3-Methoxy-5-methylthiophene-2-carboxylicacid

- Z1192359567

- SCHEMBL9526014

- MFCD17012773

- AKOS013428500

- DTXSID80516775

- EN300-77068

- G21984

- DB-331393

-

- MDL: MFCD17012773

- インチ: InChI=1S/C7H8O3S/c1-4-3-5(10-2)6(11-4)7(8)9/h3H,1-2H3,(H,8,9)

- InChIKey: IYTOVCKSPJGCOJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=O)O)S1)OC

計算された属性

- せいみつぶんしりょう: 172.01941529g/mol

- どういたいしつりょう: 172.01941529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 159-161 °C

- ふってん: 307.1±37.0 °C at 760 mmHg

- フラッシュポイント: 139.5±26.5 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Methoxy-5-methylthiophene-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Methoxy-5-methylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77068-2.5g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95.0% | 2.5g |

$486.0 | 2025-02-22 | |

| Enamine | EN300-77068-0.25g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95.0% | 0.25g |

$114.0 | 2025-02-22 | |

| Chemenu | CM199202-10g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95% | 10g |

$767 | 2023-01-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6806-5G |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95% | 5g |

¥ 3,498.00 | 2023-04-13 | |

| Chemenu | CM199202-5g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95% | 5g |

$522 | 2023-01-18 | |

| Chemenu | CM199202-5g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95% | 5g |

$771 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6806-10G |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95% | 10g |

¥ 5,141.00 | 2023-04-13 | |

| Chemenu | CM199202-1g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95% | 1g |

$170 | 2023-01-18 | |

| Enamine | EN300-77068-0.1g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95.0% | 0.1g |

$80.0 | 2025-02-22 | |

| Enamine | EN300-77068-10.0g |

3-methoxy-5-methylthiophene-2-carboxylic acid |

83261-26-1 | 95.0% | 10.0g |

$1872.0 | 2025-02-22 |

3-Methoxy-5-methylthiophene-2-carboxylic acid 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

83261-26-1 (3-Methoxy-5-methylthiophene-2-carboxylic acid) 関連製品

- 139926-23-1(3-Ethoxythiophene-2-carboxylic acid)

- 62353-75-7(Methyl 3-methoxythiophene-2-carboxylate)

- 60166-83-8(3-Methoxythiophene-2-carboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83261-26-1)3-Methoxy-5-methylthiophene-2-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):639.0